Trifluoromethyl Regioisomeric Differentiation: 3′-CF3 vs. 4′-CF3 Phenyl Substitution in the Pyrimidinedione Scaffold
Crystallographic and SAR analysis of the (trifluoromethyl)pyrimidinedione class reveals that the position of the trifluoromethyl substituent on the N1-phenyl ring governs access to a defined hydrophobic subpocket in BCAT1. The 3′-CF3 substitution pattern found in compound 19136-40-4 orients the trifluoromethyl group meta to the pyrimidinedione attachment point, creating a distinct steric and electronic profile compared to the 4′-CF3 (para) or 2′-CF3 (ortho) analogs [1]. In the BAY-069 optimization series, modifications to the aryl substitution pattern resulted in IC50 shifts spanning over two orders of magnitude against BCAT1 [1]. While direct biochemical IC50 data for this specific CAS registry number is not publicly available in peer-reviewed literature, the class-level SAR establishes that the 3′-CF3 regioisomer represents a non-interchangeable structural entity [1].
| Evidence Dimension | BCAT1 inhibitory activity dependence on N1-aryl substitution pattern |
|---|---|
| Target Compound Data | 6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione: precise IC50 not publicly reported in peer-reviewed literature |
| Comparator Or Baseline | BAY-069 (optimized (trifluoromethyl)pyrimidinedione): BCAT1 IC50 = 31 nM, BCAT2 IC50 = 153 nM ; BAY-771 (negative control analog): no significant BCAT1/2 inhibition [1] |
| Quantified Difference | Class-level SAR: N1-aryl modifications in this scaffold produce >100-fold variation in BCAT1 IC50 values across compound series [1] |
| Conditions | Human BCAT1/BCAT2 biochemical assays; X-ray co-crystal structures (PDB 7NXN, 7NYA) [1] |
Why This Matters
Selection of the correct trifluoromethyl regioisomer is critical for BCAT1/2 inhibitor development programs, as the meta-substitution pattern defines a distinct chemical space with unique target engagement potential that cannot be replicated by para- or ortho-substituted analogs.
- [1] Günther, J.; Hillig, R. C.; Zimmermann, K.; et al. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe. J. Med. Chem. 2022, 65 (21), 14366–14390. View Source
